molecular formula C29H22N2O B2815355 (E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one CAS No. 392238-79-8

(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one

Cat. No. B2815355
CAS RN: 392238-79-8
M. Wt: 414.508
InChI Key: BBWFOZCNDLIVLM-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMQDQ and has been synthesized using various methods.

Scientific Research Applications

Antioxidant Applications

The compound and its analogues have been studied for their antioxidant properties, especially in the context of protecting valuable polyunsaturated fatty acids in fish meal from spontaneous combustion. The research identified that only specific analogues could compete with known antioxidants in efficacy and price, demonstrating the potential of these compounds in enhancing the stability of fish meals and other food products against oxidation (A. J. de Koning, 2002).

Pharmacological Importance

Isoquinoline derivatives, closely related to the compound , have shown a broad spectrum of biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. This highlights the compound's relevance in developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications (K. Danao et al., 2021).

Antitumor and Antimicrobial Applications

Compounds derived from quinoline and isoquinoline alkaloids have been identified for their antitumor and antimicrobial activities. These include various structures and derivatives that have shown effectiveness against certain types of cancer and microbial infections, suggesting the potential of "(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one" and its derivatives in these areas (Akendengue B et al., 1999).

Synthesis and Chemical Applications

The synthesis of pyridines, quinolines, and isoquinolines from propargylic alcohols, including methods that could potentially involve the compound , offers a versatile approach to constructing these crucial heterocyclic structures. Such methodologies are essential in medicinal chemistry and drug discovery due to the broad spectrum of biological activities associated with these heterocycles (Surabhi Mishra et al., 2022).

properties

IUPAC Name

(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O/c1-19-10-14-25-24(17-19)29(23-7-4-3-5-8-23)28(20(2)31-25)27(32)15-12-21-11-13-22-9-6-16-30-26(22)18-21/h3-18H,1-2H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWFOZCNDLIVLM-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)C(=O)C=CC3=CC4=C(C=CC=N4)C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)C(=O)/C=C/C3=CC4=C(C=CC=N4)C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one

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